REACTION_CXSMILES
|
S(Cl)(Cl)=O.O[CH:6]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:7][NH:8][C:9]1[NH:10][CH2:11][CH2:12][N:13]=1>>[C:14]1([CH:6]2[N:13]3[CH2:12][CH2:11][NH:10][C:9]3=[N:8][CH2:7]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CNC=1NCCN1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole is stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
further stirred
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 40 parts toluene
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
DISSOLUTION
|
Details
|
The residue is then dissolved in 40 parts 2-propanol
|
Type
|
ADDITION
|
Details
|
To this solution is added a solution of 1.15 parts sodium metal in 40 parts 2-propanol
|
Type
|
STIRRING
|
Details
|
The whole is stirred
|
Type
|
TEMPERATURE
|
Details
|
refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 150 parts water
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 40 parts ether and three times with 75 parts chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The solid residue is recrystallized from a mixture of 16 parts acetone and 16 parts 4-methyl-2-pentanone
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CN=C2N1CCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |